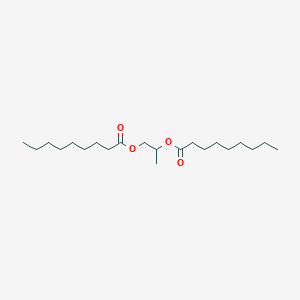

Propylene glycol dipelargonate

説明

Significance in Contemporary Scientific Disciplines

The unique properties of propylene (B89431) glycol dipelargonate have led to its investigation and application in several key scientific areas.

In the realms of dermatology and cosmetic science, propylene glycol dipelargonate is primarily recognized for its function as a skin-conditioning agent, emollient, and surfactant-emulsifying agent. cir-safety.orgcosmeticsinfo.org Research has indicated that it may enhance the penetration of other chemicals through the skin. cosmeticsinfo.orgresearchgate.net This characteristic is attributed to its relatively low polarity, which is thought to allow it to penetrate the stratum corneum and increase the fluidity of the lipid bilayers. cir-safety.org

It is used in a variety of cosmetic formulations, including moisturizers, cleansing products, fragrances, and makeup like foundations and lipsticks. cosmeticsinfo.org As a component of these products, it also functions as a viscosity-increasing agent in nonaqueous formulations. cosmeticsinfo.org

Within pharmaceutical formulation science, this compound serves as a carrier for active ingredients in topical preparations. evitachem.com Its ability to act as a solvent and a pro-penetrating agent is a key area of investigation. evitachem.comgoogle.com For instance, it has been explored as a potential alternative solvent in pharmaceutical compositions to achieve desired solubility and stability for certain drugs. evitachem.com Studies have also investigated its use in partitioning experiments to understand the lipophilicity of various drug compounds. figshare.com

The compound's capacity to enhance the delivery of active ingredients through the skin is a significant aspect of its application in transdermal drug delivery research. researchgate.net This enhancement is crucial for the efficacy of topical medications.

Role in Dermatology and Cosmetic Science Research

Historical Overview of Academic Investigations and Safety Assessments

The scientific community, particularly regulatory bodies like the Cosmetic Ingredient Review (CIR) Expert Panel, has a history of evaluating the safety of propylene glycol esters, including this compound.

The safety of propylene glycol esters has been subject to review over several decades. The CIR Expert Panel, an independent body with experts in dermatology, toxicology, and other relevant fields, plays a crucial role in these assessments. cosmeticsinfo.org

A timeline of key safety assessments for propylene glycol esters reveals an evolving understanding based on accumulating scientific data:

2011: Propylene glycol diisononanoate was assessed as part of the pelargonic acid and nonanoate (B1231133) esters group and was also found to be safe as used. cir-safety.org

These assessments rely on a wide range of data, including animal and human studies, to evaluate the safety of these compounds for their intended uses. cir-safety.org The similar structure and properties of propylene glycol esters allow for a group assessment approach, utilizing toxicological data from individual components to evaluate the entire group. cir-safety.org

特性

IUPAC Name |

2-nonanoyloxypropyl nonanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H40O4/c1-4-6-8-10-12-14-16-20(22)24-18-19(3)25-21(23)17-15-13-11-9-7-5-2/h19H,4-18H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGRCVQDBWHCTIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(=O)OCC(C)OC(=O)CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H40O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3047182 | |

| Record name | Propylene glycol dipelargonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41395-83-9 | |

| Record name | Propylene glycol dipelargonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41395-83-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nonanoic acid, 1-methyl-1,2-ethanediyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041395839 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nonanoic acid, 1,1'-(1-methyl-1,2-ethanediyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propylene glycol dipelargonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propylene dinonanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.302 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPYLENE GLYCOL DIPELARGONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H33537B5VD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Strategies and Chemical Transformations of Propylene Glycol Dipelargonate

Esterification Reaction Pathways and Mechanisms

The direct esterification with pelargonic acid is a reversible equilibrium reaction. evitachem.com The mechanism, when acid-catalyzed, begins with the protonation of the carbonyl oxygen of pelargonic acid, which increases the electrophilicity of the carbonyl carbon. The hydroxyl group of propylene (B89431) glycol then acts as a nucleophile, attacking the activated carbonyl carbon. This is followed by a proton transfer and the elimination of a water molecule to form the monoester, which then undergoes a second esterification to yield the diester, propylene glycol dipelargonate.

Alternatively, the use of a more reactive acyl donor, such as an acid chloride, provides a more vigorous and often irreversible pathway to the ester. chemistrysteps.com

Catalytic Approaches in Propylene Glycol Ester Synthesis

Catalysis is crucial for achieving practical reaction rates and high yields in the synthesis of propylene glycol esters. Both homogeneous and heterogeneous catalysts are employed, each with distinct advantages and mechanisms.

Homogeneous Catalysis: Traditional synthesis of this compound often utilizes homogeneous acid catalysts like sulfuric acid or p-toluenesulfonic acid. evitachem.com These catalysts operate by protonating the carboxylic acid, thereby activating it for nucleophilic attack by the alcohol, as described in the general esterification mechanism. While effective in promoting the reaction, homogeneous catalysts present challenges in separation from the final product, often requiring extensive purification steps and leading to issues with corrosion and waste disposal. mdpi.com

Heterogeneous Catalysis: To circumvent the drawbacks of homogeneous catalysts, significant research has focused on the development of solid acid catalysts. These heterogeneous catalysts are easily separable from the reaction mixture by filtration, are typically less corrosive, and can often be regenerated and reused, aligning with the principles of green chemistry. researchgate.net

Ion-exchange resins, such as Amberlyst-15 and Amberlyst-35, have demonstrated high catalytic activity in esterification reactions. nih.gov These macroporous resins possess sulfonic acid groups (-SO3H) that provide Brønsted acid sites for catalysis. chemrxiv.org The reaction mechanism is believed to occur on the surface of the catalyst. For instance, the Langmuir-Hinshelwood-Hougen-Watson (LHHW) model has been shown to be consistent with experimental data for the esterification of propylene glycol methyl ether with acetic acid over an ion-exchange resin, suggesting a surface reaction-controlled process. researchgate.net The catalytic performance of these resins is influenced by factors such as acid capacity, pore size, reaction temperature, and reactant molar ratios. nih.gov

Another promising class of heterogeneous catalysts is proton-exchanged montmorillonite (B579905) clays (B1170129). researchgate.net These clays possess both Brønsted and Lewis acid sites on their surface and in their interlayer spaces, which can be tailored through simple ion-exchange procedures. scribd.com Their layered silicate (B1173343) structure provides a high surface area for catalytic activity. These catalysts have been effectively used for various organic transformations, including esterification, under mild conditions with high yields and selectivity. bcrec.id

| Catalyst | Reactants | Molar Ratio (Alcohol:Acid) | Temp. (°C) | Time (h) | Yield (%) | Source |

| ZnO | Propylene Glycol & Mixed Fatty Acids | 1.3 : 2.0 | 110-120 | 3.5-4 | ~92 | researchgate.net |

| Amberlyst-35 | 1-Methoxy-2-Propanol & Acetic Acid | 1 : 3 | 80 | - | 78 | nih.govresearchgate.net |

| Amberlyst-15 | Ethanol & Lactic Acid | 15 : 1 | - | 2 | ~69 | |

| Maghnite-H+ (Montmorillonite) | Ethylene Glycol & Methacrylic Anhydride | 1 : 2 | 25 | 3 | 98 | bcrec.id |

This table presents data for various glycol esterification reactions to illustrate the performance of different catalytic systems.

Role of Specific Reagents (e.g., Pyridine (B92270), Acid Chlorides) in Esterification

To achieve esterification under milder conditions or with less reactive alcohols, highly reactive acylating agents such as acid chlorides (e.g., nonanoyl chloride) are employed. chemrxiv.org Acid chlorides are significantly more electrophilic than their corresponding carboxylic acids, leading to a rapid and often exothermic reaction with alcohols. chemistrysteps.com

In these reactions, a base like pyridine is commonly used as a catalyst and an acid scavenger. chemrxiv.orgchemtube3d.com The role of pyridine is twofold:

Nucleophilic Catalyst: Pyridine acts as a nucleophilic catalyst by reacting with the acid chloride to form a highly reactive N-acylpyridinium salt intermediate. This intermediate is even more susceptible to nucleophilic attack by the alcohol's hydroxyl group than the original acid chloride. chemtube3d.comresearchgate.net

Acid Scavenger: The reaction between an alcohol and an acid chloride produces hydrogen chloride (HCl) as a byproduct. chemistrysteps.com Pyridine, being a weak base, neutralizes the generated HCl, forming pyridinium (B92312) chloride. This prevents the protonation of the alcohol, which would render it non-nucleophilic, and also prevents potential side reactions that can be catalyzed by the strong acid. researchgate.net

The mechanism proceeds via the nucleophilic attack of pyridine on the carbonyl carbon of the acid chloride, displacing the chloride ion to form the N-acylpyridinium ion. The alcohol then attacks this activated intermediate, leading to the formation of the ester and the release of pyridine. The released pyridine is then available to neutralize the HCl formed.

Development of Novel Synthetic Methodologies for Related Glycol Diesters

Research into the synthesis of glycol diesters continues to evolve, with a focus on developing more sustainable, efficient, and versatile methods.

One innovative approach involves the use of proton-exchanged montmorillonite (H-mont) to catalyze the depolymerization of polyethylene (B3416737) glycols (PEGs) in the presence of carboxylic acids to form glycol diesters. researchgate.net This method provides a sustainable pathway to produce various symmetric and unsymmetric glycol diesters from readily available polymer feedstocks. The H-mont catalyst demonstrates high activity under mild conditions and can be easily recovered and reused. researchgate.netresearchgate.net

Microwave-assisted synthesis has also emerged as a powerful tool for accelerating esterification reactions. anton-paar.com Microwave irradiation provides rapid and efficient heating, often leading to significantly reduced reaction times, higher yields, and fewer byproducts compared to conventional heating methods. anton-paar.comworktribe.com For instance, the synthesis of poly(ethylene glycol) dimethacrylate (PEGDM), which traditionally takes hours or even days, can be completed in minutes using microwave assistance. worktribe.com This technique has been successfully applied to the synthesis of various esters, including those from diols, demonstrating its potential for the rapid and green production of glycol diesters. anton-paar.commdpi.com The enhanced reaction rates are attributed to the direct coupling of microwave energy with the polar molecules in the reaction mixture, leading to efficient internal heating. anton-paar.com

| Synthetic Method | Reactants | Catalyst/Conditions | Time | Yield (%) | Source |

| Depolymerization/Esterification | Tetraethylene Glycol & Benzoic Anhydride | H-Montmorillonite | 5 h | Good | researchgate.netresearchgate.net |

| Microwave-Assisted Esterification | Chenodeoxycholic Acid & 1,2-Ethanediol | Microwave (100 °C) | 15 min | up to 81 | anton-paar.com |

| Microwave-Assisted Esterification | Myristic Acid & Isopropanol | Lipase / Microwave (20% power) | 5 min | 97.4 | researchgate.net |

| Microwave-Assisted Esterification | Lauric Acid & 1,2-Propanediol | Lipase / Microwave | - | >80 | researchgate.net |

This table highlights the efficiency of novel synthetic methodologies for producing various diesters.

Analytical Methodologies for the Characterization and Quantification of Propylene Glycol Dipelargonate in Complex Matrices

Chromatographic Separation Techniquesnih.govcir-safety.orgresearchgate.netupce.czchromforum.orgsav.sk

Chromatographic techniques are central to the analysis of propylene (B89431) glycol esters like propylene glycol dipelargonate. cir-safety.org Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful tools for separating this compound from other components in a mixture, allowing for its precise identification and quantification. researchgate.netchromforum.org The choice between HPLC and GC often depends on the sample matrix, the required sensitivity, and the specific analytical goals.

High-Performance Liquid Chromatography (HPLC) Method Developmentresearchgate.netupce.cz

HPLC is a widely used technique for the analysis of propylene glycol esters. cir-safety.org The development of a robust HPLC method involves careful selection of the stationary phase, mobile phase, and detector to achieve optimal separation and sensitivity for this compound.

Reverse phase high-performance liquid chromatography (RP-HPLC) is a common and effective method for the analysis of this compound. sielc.commdpi.com In this technique, a non-polar stationary phase is used with a more polar mobile phase. For instance, this compound can be analyzed using a reverse phase HPLC method with a mobile phase consisting of acetonitrile, water, and an acid modifier. sielc.com One specific example of a suitable stationary phase is a Newcrom R1 column, which is a reverse-phase column with low silanol (B1196071) activity. sielc.comsielc.com This type of column is part of a broader family of reverse-phase based columns that can be tailored for specific separation needs. sielc.com

A typical RP-HPLC method for this compound might utilize the following components: sielc.com

| Component | Description |

| Analyte | This compound |

| Column | Newcrom R1 |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid |

This liquid chromatography method is versatile and can be scaled for preparative separation to isolate impurities. sielc.com

When coupling HPLC with mass spectrometry (MS) for detection, the mobile phase composition is critical. Non-volatile buffers like phosphoric acid, while suitable for UV detection, are incompatible with MS because they can contaminate the ion source. sielc.com For MS-compatible applications, volatile modifiers are necessary. sielc.comnih.gov

For the analysis of this compound, phosphoric acid in the mobile phase can be replaced with formic acid to ensure compatibility with mass spectrometry. sielc.com The use of ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) as mobile phase additives can also enhance the ionization process in both positive and negative electrospray ionization (ESI) modes, improving the signal intensity for various lipid classes. nih.gov

Mobile Phase Modifier Substitution for MS Compatibility sielc.com

| Original Modifier (UV Detection) | MS-Compatible Modifier |

| Phosphoric Acid | Formic Acid |

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns packed with sub-2 µm particles, which provides a significant improvement in resolution, speed, and sensitivity compared to traditional HPLC. mdpi.comencyclopedia.pub This technique allows for faster analysis times and enhanced chromatographic performance. mdpi.com For the analysis of this compound, UPLC methods can be developed using columns with smaller particle sizes (e.g., 3 µm) for rapid applications. sielc.com The principles of mobile phase selection and optimization in HPLC are directly applicable to UPLC, with the added benefit of greater efficiency. sielc.commdpi.com

Mobile Phase Optimization for Mass Spectrometry Compatibility

Gas Chromatography (GC) with Various Detection Systemsnih.govcir-safety.orgupce.czchromforum.org

Gas chromatography is a primary and widely used technique for the determination of propylene glycol and its esters in various samples, including biological and environmental matrices. cdc.gov It is often preferred due to the ease of sample preparation and the accuracy of quantification. cdc.gov For less volatile compounds like this compound, derivatization may be employed to increase volatility and improve chromatographic performance. chromforum.org

The Flame Ionization Detector (FID) is a common and robust detector used in gas chromatography for the analysis of organic compounds. osha.govdnacih.com In the context of analyzing propylene glycol and its esters, GC-FID is a frequently employed method. cdc.govosha.gov For instance, the analysis of propylene glycol in environmental samples is often carried out using GC with an FID detector. nih.gov The method generally provides good quantitative results down to the parts-per-million (ppm) range with high recovery rates. cdc.gov

Various sample preparation techniques are used depending on the matrix. For example, in the analysis of propylene glycol in plastics, the sample can be extracted with a solvent like carbon disulfide before GC-FID analysis. nih.gov For tobacco, extraction with methanol (B129727) is a common preparation step. nih.gov

Examples of GC-FID Applications for Propylene Glycol Analysis in Different Matrices nih.gov

| Sample Matrix | Preparation Method | Analytical Method |

| Air | Sample adsorbed on Amberlite® XAD-2; extraction with diethyl ether | GC/FID |

| Water | Direct injection (Method 8015b) | GC/FID |

| Plastics | Sample extraction with carbon disulfide | GC/FID |

| Ground Tobacco | Extraction with anhydrous methanol | GC/FID |

Mass Spectrometry (MS) Coupling for Identification and Quantification

The coupling of chromatographic techniques with Mass Spectrometry (MS) stands as a primary and powerful tool for the definitive identification and quantification of propylene glycol esters like this compound. This combination leverages the separation capabilities of chromatography with the high sensitivity and specificity of mass analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a frequently employed method. For propylene glycol and its related esters, derivatization is often a key step preceding analysis, especially in complex biological samples, to enhance volatility and improve chromatographic behavior. cdc.gov The mass spectrometer identifies the compound based on its unique mass spectrum—a fragmentation pattern generated when the molecule is ionized. This pattern serves as a chemical fingerprint, allowing for unambiguous identification. For quantification, specific ions (or transitions in tandem MS) are monitored, and their signal intensity is correlated to the concentration of the analyte. cdc.gov High-resolution mass spectrometry (HRMS) coupled with GC can provide even greater specificity by determining the elemental composition of the molecule and its fragments. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), is another vital technique. nih.gov It is especially suitable for larger, less volatile esters or when analyzing samples in aqueous media. For LC-MS applications involving this compound, the mobile phase composition is critical; for instance, replacing phosphoric acid with a volatile alternative like formic acid is necessary for MS compatibility. sielc.com Tandem mass spectrometry (MS/MS) enhances selectivity and reduces chemical noise by subjecting a specific parent ion to a second stage of fragmentation, creating product ions that are then detected. nih.govnih.gov This is particularly useful for quantifying low levels of the analyte in intricate matrices like biological fluids or environmental samples. nih.gov

Advanced MS approaches may include using different ionization sources. For example, chemical ionization has been used with temperature profiling for the initial separation of lipid compounds, which can then be coupled to a second mass spectrometer for more detailed analysis. cir-safety.org

Table 1: Mass Spectrometry Techniques for Propylene Glycol and Related Esters

| Technique | Application | Key Features | Reference |

|---|---|---|---|

| GC-MS | Quantification in biological and food samples | Often requires derivatization; provides unique fragmentation patterns for identification. | cdc.gov, nih.gov |

| UPLC-MS/MS | Detection in biological fluids (e.g., urine) | High sensitivity and selectivity; suitable for less volatile compounds. | nih.gov |

| HRGC-MS/MS | Analysis in food matrices (e.g., anchovies) | High resolution offers greater specificity for complex samples. | nih.gov |

Sample Preparation Protocols for Diverse Research Applications

Effective sample preparation is paramount to achieving accurate and reproducible results in the chromatographic analysis of this compound. The protocol varies significantly depending on the matrix from which the analyte is being extracted.

Biological Sample Preparation for Chromatographic Analysis

Analyzing this compound and its potential metabolites in biological matrices such as plasma, serum, or urine necessitates rigorous sample cleanup to remove interfering substances like proteins and salts. healthcouncil.nl A common primary step involves derivatization of the target analyte. cdc.gov This chemical modification is performed to facilitate the quantitative elution of the glycols and their metabolites from the analytical column. healthcouncil.nl

A typical workflow for GC analysis involves several steps: acidification of the sample, followed by esterification, and finally, liquid-liquid extraction into a suitable organic solvent to isolate the analyte from the aqueous biological matrix. cdc.gov For UPLC-MS/MS analysis of glycols in urine, a specific protocol involves derivatizing the sample with benzoyl chloride before analysis. nih.gov The use of isotopically labeled internal standards is often crucial for accurate quantification, as they can compensate for analyte loss during the extensive preparation process. nih.gov

Environmental Sample Preparation for Chromatographic Analysis

The analysis of environmental samples for propylene glycol esters is critical for monitoring potential contamination in air and water. tamu.edu Preparation methods are tailored to the specific environmental medium.

For air analysis, samples are typically collected by drawing a known volume of air through a sampling tube containing an adsorbent material, such as Amberlite® XAD-2 or a glass fiber filter (GFF) backed by XAD-7 resin. nih.govhealthcouncil.nlosha.gov The trapped analyte is then recovered by solvent extraction using a chemical like diethyl ether or methanol before being concentrated and analyzed by GC. nih.govosha.gov

For aqueous samples like groundwater or surface water, preparation can sometimes be as simple as direct injection into the chromatograph if the concentration is high and the matrix is clean. cdc.govnih.gov However, for trace-level analysis, a concentration step is often required. This can involve techniques like purging the sample with an inert gas (e.g., helium) to concentrate the analyte. nih.gov

Cosmetic and Food Matrix Preparation for Analytical Studies

This compound is used in cosmetics and can be present in food products, requiring robust extraction methods to handle these complex and varied matrices. nih.govcosmeticsinfo.org

In food analysis, the high lipid content of many products presents a significant challenge. A common approach for high-fat foods is an initial extraction with a nonpolar solvent like hexane (B92381) to remove the bulk of the fat. cdc.govnih.gov A more comprehensive method for food slurries involves extraction with hot water, precipitation of sugars using calcium hydroxide, further extraction, concentration, and finally, derivatization with an agent like bis(trimethylsilyl)trifluoroacetamide (BSTFA) before GC-MS analysis. nih.gov Specific protocols have been developed for various food types, such as methanol extraction for anchovies or co-distillation with isooctane (B107328) for cosmetic samples. nih.gov

Table 2: Sample Preparation Methods for Propylene Glycol Esters in Various Matrices

| Sample Matrix | Preparation Method | Analytical Technique | Reference |

|---|---|---|---|

| Air | Adsorption on Amberlite® XAD-2; solvent extraction. | GC/FID | nih.gov |

| Water | Direct injection or sample concentration. | GC/FID, GC/FTIR | nih.gov |

| Cosmetics | Co-distillation with isooctane. | GC/FID | nih.gov |

| High-Fat Foods | Hexane extraction to remove fat; derivatization. | HRGC/FID; GC/MS | cdc.govnih.gov |

Advanced Spectroscopic Methods for Structural Elucidation and Purity Assessment

Beyond chromatography, advanced spectroscopic methods are indispensable for the fundamental structural elucidation of this compound and for assessing its purity.

Infrared (IR) Spectroscopy is a foundational technique used for identification. The United States Pharmacopeia-National Formulary (USP-NF) specifies IR absorption for the identification of similar esters. The method relies on matching the infrared spectrum of the sample, which shows absorptions corresponding to its specific chemical bonds (e.g., C=O stretch for the ester group, C-O stretches), to that of a reference standard. cir-safety.org This comparison provides a high degree of confidence in the compound's identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy, particularly high-resolution proton (¹H) and carbon-13 (¹³C) NMR, provides detailed information about the molecular structure. NMR can confirm the efficiency of the esterification process by analyzing specific proton shifts. For example, in related propylene glycol esters, proton shifts at δ 4.1–4.3 ppm are indicative of the glyceryl CH₂ group, confirming the formation of the diester. High-resolution proton NMR has also been noted for its potential to identify and quantify propylene glycol in biological fluids like serum, with an advantage of requiring minimal to no sample pretreatment. cdc.gov

Mechanistic Investigations into Biological Interactions and Toxicological Profiles of Propylene Glycol Dipelargonate

Research on Skin Permeation Enhancement Mechanisms

Propylene (B89431) glycol dipelargonate has been identified as a chemical penetration enhancer, capable of facilitating the transport of certain active compounds across the skin barrier. cir-safety.orgcosmeticsinfo.orggrafiati.comgrafiati.comgrafiati.comatamanchemicals.com Its mechanisms of action are primarily investigated through in vitro studies that assess its impact on the percutaneous absorption of co-formulated agents and its effects on the structure and function of the stratum corneum.

In Vitro Studies of Percutaneous Absorption of Co-Formulated Agents

In vitro studies using excised human and animal skin in Franz diffusion cells are standard methods to evaluate the effect of propylene glycol dipelargonate on the skin permeation of various drugs. cir-safety.orgepa.govcapes.gov.br These studies have demonstrated that this compound can enhance the dermal penetration of several active ingredients. cir-safety.org For instance, it has been shown to increase the penetration of hydrophilic compounds like caffeine (B1668208) and the anticoagulant heparin sodium salt, as well as the muscle relaxant thiocolchicoside (B1682803). cir-safety.orgepa.govcapes.gov.br However, its effect is not universal, as it did not enhance the penetration of the lipophilic hormone testosterone (B1683101) in one study. cir-safety.org A saturated solution of this compound in propylene glycol was also found to promote the percutaneous penetration of methyl nicotinate (B505614) across excised human skin. cir-safety.orgcir-safety.org

The enhancement effect is attributed to its low polarity, which is thought to allow the co-formulated drug to better penetrate the stratum corneum. cir-safety.org The table below summarizes the findings from various in vitro permeation studies.

| Co-formulated Agent | Skin Model | Enhancement Effect | Observed Enhancement Factor |

| [³H(G)] Heparin sodium salt | Human skin | Increased dermal penetration | 4.57 |

| Thiocolchicoside | Human skin | Increased dermal penetration | - |

| Caffeine | Human skin | Increased dermal penetration | - |

| Testosterone | Human skin | No enhancement | - |

| Methyl nicotinate | Human skin | Increased dermal penetration | - |

Impact on Skin Barrier Function and Lipid Organization

The primary mechanism by which this compound is thought to enhance skin permeation is through its interaction with the lipid bilayers of the stratum corneum. cir-safety.orgepa.govresearchgate.net It is suggested that due to its very low polarity, this compound can penetrate the stratum corneum and interact with the lipid bilayers, thereby increasing their fluidity. cir-safety.org This disruption of the highly organized lipid structure is a common mechanism for many penetration enhancers, as it reduces the barrier's resistance to the diffusion of drug molecules. nih.gov

Molecular dynamics simulations on the parent compound, propylene glycol, have shown that it localizes in the hydrophilic headgroup regions of the lipid bilayer, displacing water molecules and increasing the disorder of the lipid tails. nih.govnih.gov This action is believed to fluidize the lipid matrix, creating more permeable pathways for drug diffusion. While specific molecular modeling studies on this compound are less common, its structural similarity to other lipid-like enhancers suggests a comparable mode of action involving the fluidization of stratum corneum lipids. cir-safety.orgnih.gov

Comparative Analysis with Other Penetration Enhancers

When compared to other penetration enhancers, this compound exhibits a distinct profile. In a study comparing its effects with other vehicles on the permeation of caffeine and testosterone, this compound (DPPG) was found to enhance the flux of the hydrophilic drug caffeine relative to propylene glycol (PG). epa.govcapes.gov.br However, it did not enhance the flux of the lipophilic drug testosterone. epa.govcapes.gov.br In contrast, other enhancers like Labrasol® (LBS) and Transcutol® (TSC) increased the stratum corneum's affinity for testosterone but not caffeine. epa.govcapes.gov.br

Interestingly, a saturated solution of this compound in propylene glycol was shown to enhance both the flux and the stratum corneum affinity for both caffeine and testosterone. epa.govcapes.gov.brresearchgate.net This synergistic effect is attributed to propylene glycol's ability to promote the penetration of this compound into the stratum corneum and to create additional interaction sites within the tissue. epa.govcapes.gov.brresearchgate.net Other studies have also highlighted the importance of the vehicle in the enhancer's activity; for example, the presence of propylene glycol was crucial for the penetration-enhancing effect of azone. scielo.br

Advanced Toxicological Research and Risk Assessment Methodologies

The toxicological profile of this compound is primarily assessed through in vivo and in vitro models for irritation and sensitization, as well as evaluations of its comedogenic potential. cir-safety.orggrafiati.comcir-safety.org The safety assessments often rely on data from structurally related propylene glycol esters and their constituent parts, propylene glycol and pelargonic acid, through a read-across approach. cosmeticsinfo.orgnih.gov

In Vivo and In Vitro Models for Irritation and Sensitization Studies

Data on the skin irritation and sensitization potential of this compound itself is limited. cir-safety.org However, studies on related propylene glycol esters provide some insight. For example, propylene glycol dicaprylate/dicaprate was found to be minimally to non-irritating in rabbit skin irritation studies. cir-safety.orgcosmeticsinfo.orgcir-safety.org Propylene glycol laurate was classified as slightly irritating. cir-safety.orgcosmeticsinfo.orgcir-safety.org

Patch test studies on the parent compound, propylene glycol, have indicated it to be at least a minimal irritant. nih.gov While some fleeting evidence suggested potential sensitization during patch testing, this was not confirmed by provocative use testing. nih.gov A thorough review of the literature in 2023 concluded that propylene glycol is neither a skin sensitizer (B1316253) nor an allergen. researchgate.net Given the low sensitization potential of propylene glycol and other fatty acid esters in animal studies, this compound is not expected to be a significant human allergen. nih.govresearchgate.net

Evaluation of Comedogenicity in Animal Models

Comedogenicity, the potential of a substance to cause or exacerbate acne, is a key consideration for cosmetic ingredients. This compound has been evaluated for its comedogenic potential. In studies using the rabbit ear model, a standard for assessing comedogenicity, this compound is listed as having a medium comedogenic probability when tested at a 10% concentration in propylene glycol. website-files.com In contrast, a study on the related compound, propylene glycol dicaprylate/dicaprate, classified it as an insignificant comedogen in rabbits. cir-safety.orggrafiati.comgrafiati.comgrafiati.comatamanchemicals.comcir-safety.org

Human Patch Testing and Allergic Contact Dermatitis Research

Research into the skin sensitization potential of propylene glycol and its esters, including this compound, has yielded varied results. While propylene glycol itself is considered a weak allergen, it can cause allergic contact dermatitis (ACD) in susceptible individuals, particularly those with pre-existing skin conditions. nih.gov

Patch testing in humans is a primary method for identifying substances that cause contact dermatitis. numberanalytics.com However, diagnosing ACD related to propylene glycol can be challenging due to its irritant properties at higher concentrations, which can be mistaken for an allergic reaction. dermnetnz.org Studies have shown that the concentration of propylene glycol and the duration of exposure are critical factors in the development of skin reactions. numberanalytics.com

A retrospective study on patients patch tested with propylene glycol (5% in petrolatum and 10% aqueous solution) found that while contact sensitization is uncommon, relevant allergic reactions do occur, with topical medicaments being a frequent source of exposure. nih.gov For propylene glycol esters, a safety assessment by the Cosmetic Ingredient Review (CIR) noted that these ingredients, including this compound, have the potential to enhance the skin penetration of other chemicals. grafiati.com This property necessitates careful formulation of cosmetic products. While direct data on allergic contact dermatitis specifically for this compound is limited in the available literature, the broader data on propylene glycol suggests a low but present risk of sensitization. nih.govnih.gov Predictive toxicology tests in animals for propylene glycol have generally been negative for skin sensitization. nih.gov

Table 1: Summary of Human Patch Testing and Allergic Contact Dermatitis Findings for Propylene Glycol and its Esters Click on the headers to sort the data.

| Study Type | Compound/Product | Population | Key Findings | Citation |

|---|---|---|---|---|

| Retrospective Study | Propylene Glycol (5% pet. & 10% aq.) | 6761 patients | 0.31% reacted; 42.9% of reactions were relevant. Topical medicaments were the most common source. | nih.gov |

| Review | Propylene Glycol | General | Can be a weak allergen and an uncommon cause of ACD in individuals without pre-disposing skin conditions. | nih.gov |

| Review | Propylene Glycol | General | Diagnosis can be challenging due to irritant reactions. | dermnetnz.org |

| Safety Assessment | Propylene Glycol Esters | N/A | Can enhance the penetration of other ingredients through the skin. | grafiati.com |

| Review | Propylene Glycol | General | Predictive toxicology tests in animals are generally negative for skin sensitization. | nih.gov |

Chronic Toxicity and Repeated Dose Toxicity Studies in Animal Models

To assess the long-term safety of this compound, chronic and repeated dose toxicity studies in animal models are essential. While specific long-term studies on this compound are not detailed in the available literature, data on related propylene glycol esters and the parent compound, propylene glycol, provide valuable insights.

A 90-day oral toxicity study in rats with propylene glycol dicaprylate/dicaprate, a structurally similar compound, showed no adverse effects at doses up to 1000 mg/kg/day. cir-safety.orgcir-safety.org The No-Observed-Adverse-Effect Level (NOAEL) was determined to be 1000 mg/kg/day in this study. cir-safety.org Furthermore, a chronic six-month feeding study in rats and dogs with a mixture containing 17% propylene glycol monostearate also showed no signs of toxicity. cir-safety.orgcir-safety.org

Long-term studies on propylene glycol itself have been conducted. In a 2-year study, rats fed diets containing up to 5% propylene glycol showed no exposure-related adverse effects, with the NOAEL being the highest dose tested. epa.gov Similarly, a two-generation reproduction study in mice found no effects on fertility or reproduction at any dose level. epa.gov These studies on related compounds suggest that propylene glycol esters, by extension, are likely to have a low order of chronic toxicity. nih.gov

Table 3: Summary of Chronic and Repeated Dose Toxicity Studies Click on the headers to sort the data.

| Compound | Animal Model | Duration | Key Findings | Citation |

|---|---|---|---|---|

| Propylene Glycol Dicaprylate/Dicaprate | Rat | 90 days (oral) | NOAEL of 1000 mg/kg/day. | cir-safety.orgcir-safety.org |

| Propylene Glycol Monostearate (17% in mixture) | Rat, Dog | 6 months (feeding) | No signs of toxicity. | cir-safety.orgcir-safety.org |

| Propylene Glycol | Rat | 2 years (feeding) | No exposure-related adverse effects. | epa.gov |

| Propylene Glycol | Mouse | Two-generation (reproduction) | No effects on fertility or reproduction. | epa.gov |

Metabolic Fate and Biotransformation Pathways of Propylene Glycol Esters

Upon ingestion, propylene glycol esters are expected to be hydrolyzed into propylene glycol and the corresponding fatty acids by enzymes in the gastrointestinal tract. inchem.org The subsequent metabolic fate of these components is well-understood. Propylene glycol is metabolized in the liver to lactic acid and pyruvic acid, which can then enter the tricarboxylic acid (TCA) cycle to produce energy. europa.eu The fatty acid moiety, in this case, pelargonic acid, undergoes metabolism through pathways common to other dietary fatty acids.

Pelargonic acid (nonanoic acid), a nine-carbon saturated fatty acid, is primarily metabolized through beta-oxidation. regulations.gov This process occurs in the mitochondria and peroxisomes, where the fatty acid chain is sequentially shortened by two carbon atoms at a time, producing acetyl-CoA. regulations.govnih.gov The acetyl-CoA then enters the citric acid cycle for energy production. regulations.gov This is the main pathway for the degradation of straight-chain fatty acids in the body. nih.gov

Table 4: Metabolic Pathways of Propylene Glycol Ester Components Click on the headers to sort the data.

| Component | Primary Pathway | Key Steps | End Products | Citation |

|---|---|---|---|---|

| Propylene Glycol | Hepatic Oxidation | Conversion to lactic acid and pyruvic acid | Entry into TCA cycle | europa.eu |

| Pelargonic Acid | Beta-Oxidation | Sequential two-carbon shortening | Acetyl-CoA | regulations.govnih.gov |

| Pelargonic Acid | ω-Oxidation (minor) | ω-hydroxylation, oxidation to dicarboxylic acid | Dicarboxylic acids, subsequent beta-oxidation products | nih.govresearchgate.netmedsciencegroup.com |

Environmental Fate, Degradation Pathways, and Ecotoxicological Research

Biodegradation Studies of Propylene (B89431) Glycol Dipelargonate and Related Compounds

Biodegradation is a key process governing the environmental fate of organic compounds like propylene glycol dipelargonate. As an ester of propylene glycol and pelargonic acid, its breakdown is expected to involve the cleavage of the ester bonds, releasing the constituent alcohol and fatty acid, which are then typically further metabolized by microorganisms. researchgate.net Studies on related polyol esters of fatty acids (PEFAs) indicate that they are produced by various yeast species and can act as natural biosurfactants, suggesting a natural pathway for their degradation in the environment. nih.govnih.gov

Under aerobic conditions, this compound is expected to be readily biodegradable. wikipedia.orgnih.gov The primary mechanism involves enzymatic hydrolysis of the ester linkages, yielding propylene glycol and pelargonic acid. Microorganisms, particularly bacteria such as Pseudomonas and Aerobacter, are known to degrade propylene glycol. nih.govcdc.gov The process typically involves the oxidation of the terminal alcohol groups. researchgate.net

The degradation of the resulting propylene glycol proceeds through several steps. It is often oxidized to intermediates like 1-hydroxy-2-propanone, which is not persistent and disappears shortly after the depletion of propylene glycol. dtic.mil Further aerobic degradation can lead to the formation of lactate (B86563) and pyruvate. monash.edu The kinetics of this degradation are influenced by environmental factors such as nutrient availability. For instance, the presence of nitrogen and phosphorus can significantly accelerate the aerobic degradation of propylene glycol, with degradation rates increasing from 10-12 mg/L/day to 76-83 mg/L/day in nutrient-supplemented water. dtic.mil Studies on propylene glycol have shown that its half-life under aerobic conditions in surface water is typically between 1 and 4 days. cdc.gov

The pelargonic acid component, a nine-carbon fatty acid, would likely enter the β-oxidation pathway, a common metabolic process for breaking down fatty acids. researchgate.net

Table 1: Aerobic Degradation Rates of Propylene Glycol

| Condition | Initial Concentration | Degradation Rate | Lag Phase | Reference |

|---|---|---|---|---|

| Nutrient Limited (Nitrogen) | 350 mg/L | 10-12 mg/L/day | 2-4 days | dtic.mil |

| Nutrient Limited (Phosphorus) | Not specified | 20-25 mg/L/day (final phase) | 2 days | dtic.mil |

The anaerobic degradation of this compound is also considered a viable pathway, though it may proceed at a slower rate than aerobic degradation. nih.gov The initial hydrolytic cleavage of the ester bonds would still occur, releasing propylene glycol and pelargonic acid.

The subsequent anaerobic breakdown of propylene glycol is more complex. It is believed to proceed via an initial disproportionation to form propionate (B1217596) and n-propanol. nih.gov Following this, the n-propanol is oxidized to propionate, which is then further oxidized to acetate (B1210297) in a syntrophic pathway that is favorable only under low hydrogen partial pressures. nih.gov Acetate is then converted to methane (B114726) and carbon dioxide by acetoclastic methanogens. nih.gov Other identified metabolites under anoxic or anaerobic conditions include propionaldehyde (B47417) and propanoic acid. dtic.mil The half-life of propylene glycol under anaerobic conditions is estimated to be between 3 and 5 days. cdc.gov

A significant challenge in anaerobic degradation is the potential for the accumulation of acidic intermediates, which can lower the pH and inhibit methanogenic activity if not properly balanced. researchgate.netnih.gov Temperature is also a critical factor; for instance, at 4°C, significant anaerobic degradation of propylene glycol was not observed in one study, highlighting the importance of environmental conditions. nih.gov Long-term application of such compounds in soil can lead to the depletion of natural electron acceptors like iron and manganese oxides, potentially favoring the development of methanogenic conditions over time. nih.gov

Research has identified several key metabolites and intermediates during the biodegradation of the components of this compound.

For the propylene glycol moiety under aerobic conditions , the major identified intermediate is 1-hydroxy-2-propanone. dtic.mil This compound is typically transient and is further metabolized. dtic.mil Other aerobic metabolites include lactate and pyruvate. monash.edu

Under anaerobic conditions , the degradation of propylene glycol leads to a different set of intermediates. The primary products of its initial breakdown are propionaldehyde, n-propanol, and propanoic acid. dtic.milnih.gov These are subsequently converted to acetate, which is a precursor for methane and carbon dioxide formation in methanogenic environments. nih.gov

For the pelargonic acid component, degradation is expected to proceed through standard fatty acid oxidation pathways, though specific studies on its microbial metabolites in this context are less common. The general pathway involves the formation of shorter-chain fatty acids through β-oxidation. researchgate.net

Table 2: Identified Biodegradation Intermediates of Propylene Glycol

| Condition | Precursor | Metabolites / Intermediates | Reference |

|---|---|---|---|

| Aerobic | Propylene Glycol | 1-Hydroxy-2-propanone, Lactate, Pyruvate | dtic.milmonash.edu |

Anaerobic Degradation Potential and Challenges

Thermal Degradation and Pyrolysis Products Investigation

The behavior of this compound under thermal stress is crucial for understanding potential emissions in industrial applications where high temperatures may be encountered. The degradation products are largely determined by the breakdown of the parent ester and its primary components, propylene glycol and pelargonic acid.

When subjected to thermal stress, this compound can decompose, leading to the formation of various volatile organic compounds (VOCs). The pyrolysis of the propylene glycol component is well-studied and results in a range of aldehydes. espublisher.comaub.edu.lb At temperatures around 600°C, propylene glycol cracks to form products such as propionaldehyde, hydroxyacetone (B41140) (acetol), and methyl vinyl ether. asianpubs.org At higher temperatures (750°C), the content of propylene and vinyl ether increases. asianpubs.org

Other major aldehydes formed from propylene glycol pyrolysis include formaldehyde (B43269), acetaldehyde, acetone, glyoxal, and methylglyoxal. espublisher.comaub.edu.lb The dominant pathway is often the dehydration of propylene glycol to propylene oxide, which then isomerizes to form propanal (propionaldehyde), acetaldehyde, and formaldehyde. espublisher.comresearchgate.net The thermal decomposition of the pelargonic acid moiety would be expected to generate smaller hydrocarbon fragments and other oxygenated compounds. General thermal degradation of organic esters can also lead to the emission of carbon monoxide and carbon dioxide. scbt.com

Table 3: Major Pyrolysis Products of Propylene Glycol

| Product | Chemical Formula | Reference |

|---|---|---|

| Formaldehyde | CH₂O | espublisher.comaub.edu.lb |

| Acetaldehyde | C₂H₄O | espublisher.comaub.edu.lb |

| Propionaldehyde | C₃H₆O | espublisher.comaub.edu.lbasianpubs.org |

| Acetone | C₃H₆O | espublisher.comaub.edu.lbasianpubs.org |

| Propylene Oxide | C₃H₆O | espublisher.comresearchgate.net |

Kinetic models have been developed to predict the formation of products during the thermal degradation of propylene glycol. espublisher.comaub.edu.lb These models use Arrhenius parameters, including activation energy (Ea) and pre-exponential factor (A₀), to describe the rates of various reaction pathways.

Kinetic studies have shown that propanal formation has one of the lowest activation energies, suggesting it is a readily formed product. aub.edu.lb However, formaldehyde is often detected in higher quantities because it can be formed from the decay of other aldehydes in the system, in addition to its direct formation from propylene glycol. aub.edu.lb

Table 4: Kinetic Parameters for Propylene Glycol Pyrolysis

| Reaction | Activation Energy (Ea) (J/mol) | Pre-exponential Factor (A₀) (s⁻¹) | Reference |

|---|---|---|---|

| PG Decay | 1.86E+05 | 6.84E+13 | espublisher.com |

Characterization of Volatile Organic Compound Formation under Thermal Stress

Ecotoxicological Impact Assessment Methodologies

The ecotoxicological impact of chemical substances is evaluated through a variety of methodologies designed to predict and measure their potential harm to the environment. For industrial chemicals like this compound, these assessments are crucial for ensuring environmental safety. Methodologies typically involve standardized tests to determine a substance's persistence in the environment, its potential to accumulate in organisms, and its toxicity to a range of aquatic and terrestrial species. These studies are often guided by international protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), to ensure data consistency and reliability.

Persistence and Bioaccumulation Potential in Environmental Systems

Persistence and Degradation: this compound is a diester of propylene glycol and pelargonic acid. cir-safety.org In the environment, it is anticipated that such esters are hydrolyzed back to their constituent alcohol (propylene glycol) and fatty acid (pelargonic acid). cir-safety.org These components are then subject to further degradation.

Propylene glycol itself is known to be readily biodegradable in both aquatic and terrestrial environments. cdc.govnih.gov Studies indicate that it is rapidly broken down by a wide variety of microorganisms under both aerobic and anaerobic conditions. cdc.govnih.gov The half-life of propylene glycol in water is estimated to be 1 to 4 days under aerobic conditions and 3 to 5 days under anaerobic conditions, highlighting its non-persistent nature. cdc.gov Biodegradation is considered the primary transformation process for propylene glycol in surface waters and soils. cdc.gov

Bioaccumulation Potential: The potential for a substance to bioaccumulate is often predicted using its octanol-water partition coefficient (log P or log K_ow). basf.comresearchgate.net A low log P value generally indicates low potential for bioaccumulation. nih.govbasf.com Propylene glycol has a very low octanol-water partition coefficient and high water solubility, which suggests it has a very low potential for bioaccumulation or biomagnification in aquatic organisms. nih.govresearchgate.net

For this compound specifically, its higher molecular weight and ester structure would result in a higher log P value compared to propylene glycol alone. However, the expected rapid hydrolysis to the more mobile and less accumulative propylene glycol and metabolizable pelargonic acid mitigates concerns about significant long-term bioaccumulation in environmental systems. The EPA's Safer Choice program expects Propylene Glycol Dinonanoate (a synonym for this compound) to be of low concern based on both experimental and modeled data. nih.gov

Research Findings on Persistence and Bioaccumulation

| Parameter | Finding for Propylene Glycol (as a proxy) | Reference |

|---|---|---|

| Biodegradation | Readily biodegradable according to OECD criteria. basf.com Rapidly degraded in all environmental media. cdc.gov | cdc.govbasf.com |

| Environmental Half-Life (Water) | Estimated at 1-4 days (aerobic) and 3-5 days (anaerobic). cdc.gov | cdc.gov |

| Bioaccumulation Potential | Not expected to bioaccumulate in aquatic organisms due to low log Pow and high water solubility. cdc.govnih.govbasf.com An estimated Bioconcentration Factor (BCF) of 3 suggests a low potential. nih.gov | cdc.govnih.govbasf.comnih.gov |

| Mobility in Soil | High mobility in soil and potential to leach into groundwater due to low adsorption to soil particles (low Koc). cdc.gov | cdc.gov |

Aquatic Toxicity Testing and Ecosystem Effects

Aquatic toxicity testing is a fundamental component of ecotoxicological assessment, evaluating the potential adverse effects of a substance on aquatic organisms. While specific aquatic toxicity data for this compound is not widely available in the public literature, the toxicity of its parent compound, propylene glycol, has been extensively studied and provides a basis for assessing potential ecosystem effects. Propylene glycol substances are generally characterized by a non-polar narcosis mode of toxicity and are considered practically non-toxic to aquatic life. nih.gov

The results from various studies consistently show that propylene glycol has a very low order of toxicity to fish, invertebrates, and algae, with high concentrations required to elicit an acute toxic response. regulations.govepa.ielyondellbasell.com

Aquatic Toxicity Data for Propylene Glycol

| Organism | Test Type | Endpoint | Result (mg/L) | Reference |

|---|---|---|---|---|

| Freshwater Fish (General) | Acute | LC50 | Practically non-toxic regulations.gov | regulations.gov |

| Lepomis macrochirus (Bluegill Sunfish) | 96-hour | LC50 | > 1,000 epa.ie | epa.ie |

| Daphnia magna (Water Flea) | 48-hour | EC50 | 34,400 epa.ie | epa.ie |

| Freshwater Invertebrates (General) | Acute | LC50/EC50 | Practically non-toxic regulations.govregulations.gov | regulations.govregulations.gov |

| Algae (Chlorella pyrenoidosa) | - | LOEC | 92,000 epa.ie | epa.ie |

| Bacteria (Photobacterium phosphoreum) | 30-minute | IC50 | >> 1,000 epa.ie | epa.ie |

LC50: Lethal Concentration for 50% of the test population. EC50: Effect Concentration for 50% of the test population. LOEC: Lowest Observed Effect Concentration. IC50: Inhibitory Concentration for 50% of the test population.

Advanced Formulation Science and Application Specific Research

Role in Enhanced Topical Drug Delivery Systems

The effectiveness of topical medications is highly dependent on the formulation's ability to dissolve the active pharmaceutical ingredient (API) and facilitate its transport to the target area within the skin. Propylene (B89431) glycol dipelargonate is valued in these systems for its solvent properties and non-greasy feel.

Optimization of Active Pharmaceutical Ingredient Solubilization and Stability

As a non-polar emollient and solvent, propylene glycol dipelargonate is effective at dissolving a variety of APIs, especially those that are lipophilic. evitachem.com This solubilizing capability is critical for preventing the crystallization of the drug on the skin, which would otherwise hinder its absorption and reduce the stability of the product. Research has shown its utility in solubilizing challenging APIs. For instance, in the development of a topical microemulsion for an antifungal agent, this compound was a key component of the oil phase due to its high solubilization capacity for the drug. mdpi.com By keeping the API dissolved, it helps maintain the therapeutic efficacy and stability of the formulation. The stability of an API is further supported by the non-aqueous environment that this compound provides, which is beneficial for moisture-sensitive drugs. evitachem.com

Table 1: Research Findings on API Solubilization and Permeation Enhancement by this compound

| Drug | Formulation/Vehicle | Key Finding |

| Methyl nicotinate (B505614) | Saturated solution | Increased dermal penetration. cir-safety.orgcir-safety.org |

| Thiocolchicoside (B1682803) | Foam formulation with propylene glycol | The mixture of propylene glycol and this compound was effective in promoting the penetration of thiocolchicoside through human skin. researchgate.net The foam formulation increased the drug's flux about threefold compared to a control gel. researchgate.net |

| Caffeine (B1668208) | Saturated solution | Increased dermal penetration. cir-safety.org A saturated solution of this compound in propylene glycol enhanced both the flux and stratum corneum affinity for caffeine. capes.gov.br |

| Testosterone (B1683101) | Saturated solution | Did not increase dermal penetration in one study. cir-safety.org However, a 50:50 mixture with propylene glycol did increase the flux. cir-safety.org |

| [3H(G)] heparin sodium salt | Not specified | Increased dermal penetration. cir-safety.org |

Permeation Flux and Drug Release Profile Modulation in Topical Formulations

This compound can modify the rate at which an API crosses the stratum corneum, the skin's primary barrier. As a non-occlusive emollient, it can enhance the penetration of active ingredients. evitachem.comcosmeticsinfo.org The mechanism for this is thought to involve its interaction with the lipid matrix of the stratum corneum, increasing its fluidity and thereby facilitating drug diffusion.

Studies have demonstrated that formulations containing this compound can significantly increase the permeation flux of certain drugs. cir-safety.orgresearchgate.net For example, a saturated solution of this compound increased the dermal penetration of methyl nicotinate. cir-safety.orgcir-safety.org It has also been shown to enhance the penetration of caffeine and thiocolchicoside. cir-safety.org The concentration of this compound can be adjusted to control the drug release profile. researchgate.netcosmeticsinfo.org In some cases, its effect is enhanced when used in combination with other agents, such as propylene glycol. researchgate.netcapes.gov.br A mixture of propylene glycol and this compound was found to be effective in promoting the penetration of thiocolchicoside through human skin. researchgate.net

Contributions to Cosmetic and Personal Care Product Development

In cosmetics and personal care products, sensory characteristics and stability are paramount. This compound is a favored ingredient due to its pleasant feel and its ability to influence the physical properties of the final product. cir-safety.orgcosmeticsinfo.orgmdpi.com

Formulation Rheology and Texture Modification Studies

Formulation scientists have studied how varying the concentration of this compound affects the rheological properties of a product. mdpi.com By adjusting its level, formulators can modify the viscosity and flow to create a wide range of textures, from thin lotions to thick creams, meeting diverse consumer preferences. cosmeticsinfo.org

Emulsification and Viscosity Control Mechanisms

In emulsion-based products, this compound acts as an emollient and can function as a co-emulsifier. cir-safety.orgcosmeticsinfo.org When included in the oil phase of an oil-in-water emulsion, it can help stabilize the formulation. While not a primary emulsifier, its molecular structure allows it to reside at the oil-water interface, reducing interfacial tension. echemi.com

It also contributes to viscosity control. Although it has a low viscosity on its own, its interactions with other formulation components, such as thickening agents and primary emulsifiers, can impact the final product's viscosity. cosmeticsinfo.org This allows for precise control over the texture and consistency of the end product.

Stability Testing of Formulations Containing this compound

Ensuring a product remains stable throughout its shelf life is a critical aspect of development. Formulations that include this compound undergo thorough stability testing, which can include exposure to elevated temperatures and humidity to accelerate aging. mdpi.comsemanticscholar.org These tests evaluate for changes in physical properties like phase separation and viscosity, as well as chemical stability. The inclusion of this compound can enhance formulation stability by acting as a solvent and preventing the crystallization of other ingredients. evitachem.com Its inherent chemical stability also contributes to the longevity of the product. elchemy.com Studies on microemulsions using this compound in the oil phase have shown good stability, with no phase separation or drug precipitation observed.

Research in Food Technology and Additive Functionality

Research into the application of propylene glycol esters, such as this compound, in food technology often builds upon the well-established functions of their parent compound, propylene glycol. Propylene glycol (E1520) is widely approved and utilized in the food industry for its versatile properties. propylene-glycol.comfoodadditives.net While specific public-domain research focusing exclusively on this compound in food is limited, its functions can be inferred from its chemical structure and the known roles of propylene glycol and other fatty acid esters in food systems. It is recognized as an indirect food additive, permitted for use in adhesives and coatings for packaging that comes into contact with food. cir-safety.org

Role as a Carrier Solvent and Flavor/Color Stabilizer

Propylene glycol is a preferred carrier for a wide variety of flavors and colors in the food and beverage industry. propylene-glycol.comcnchemsino.com Its colorless, odorless, and tasteless nature ensures that it does not interfere with the sensory profile of the final product. propylene-glycol.com It is an effective solvent that dissolves and distributes additives like flavorings, colorings, and antioxidants evenly throughout a food product, ensuring consistency from serving to serving. foodadditives.netelchemy.comalliancechemical.com This property is critical in the manufacturing of products such as soft drinks, baked goods, and confections. propylene-glycol.comcnchemsino.com

As a diester of propylene glycol and pelargonic acid, this compound exhibits increased lipophilicity (oil-solubility) compared to its parent alcohol. This characteristic makes it theoretically suitable as a carrier or solvent for oil-soluble flavors and colors. In food systems that contain both oil and water phases, such as salad dressings and sauces, it can function as an emulsifier, preventing the ingredients from separating and thereby stabilizing the product's texture and appearance. evitachem.comhealthline.com The stability it provides helps maintain a consistent mouthfeel and visual appeal over the product's shelf life. reiheychem.com

Impact on Food Product Preservation and Shelf-Life

Propylene glycol contributes significantly to food preservation and the extension of shelf-life through several mechanisms. consensus.appalliancechemical.com Its primary role is as a humectant, a substance that attracts and retains moisture. elchemy.comreiheychem.com This hygroscopic nature helps prevent food products like baked goods, marshmallows, and coconut flakes from drying out and becoming stale. elchemy.comhealthline.com

This compound, through its function as an emulsifier and stabilizer, indirectly contributes to shelf-life. evitachem.com By preventing the separation of oil and water in emulsions, it maintains the integrity and stability of products like sauces and dressings, preventing texture degradation over time. healthline.comreiheychem.com This stabilization is a key aspect of preserving the quality of processed foods.

Table 1: Established Functions of Propylene Glycol (E1520) in Food Technology

| Function | Description | Example Food Products | Citations |

|---|---|---|---|

| Carrier/Solvent | Dissolves and evenly distributes flavors, colors, and other additives. | Flavored beverages, cake mixes, liquid flavorings, food colorings. | propylene-glycol.comfoodadditives.netcnchemsino.comhealthline.com |

| Stabilizer | Maintains a consistent texture and prevents ingredient separation. | Salad dressings, beer, baking mixtures, ice cream. | propylene-glycol.comelchemy.comreiheychem.com |

| Humectant | Retains moisture to prevent products from drying out. | Baked goods (cakes, muffins), confectionery, marshmallows. | elchemy.comhealthline.comreiheychem.com |

| Preservative | Extends shelf-life by inhibiting the growth of mold and bacteria. | Processed foods, baked goods, sauces. | reiheychem.comconsensus.appcnadditives.com |

| Emulsifier | Helps to mix and stabilize oil-and-water-based ingredients. | Sauces, salad dressings, puddings. | foodadditives.nethealthline.com |

Emerging and Specialized Industrial Applications Research

Beyond its potential in the food industry, this compound has been the subject of research for several specialized industrial applications, primarily in cosmetics, pharmaceuticals, and lubricants. Its physical properties as a clear, yellowish, liquid emollient make it a versatile ingredient. cir-safety.org

Research has prominently identified its use in the cosmetics and personal care industry. nih.gov It functions as a skin-conditioning agent (both emollient and occlusive), a nonaqueous viscosity-increasing agent, and a surfactant. cir-safety.orgatamanchemicals.com As an occlusive agent, it forms a barrier on the skin to prevent moisture loss. atamanchemicals.com These functions are utilized in a wide array of products, including moisturizers, foundations, lipsticks, and fragrance products. cosmeticsinfo.org A significant area of research has focused on its ability to act as a penetration enhancer. Studies have shown that this compound can increase the dermal penetration of other molecules through the skin. cir-safety.orgatamanchemicals.comgrafiati.com

In the pharmaceutical field, this penetration-enhancing property is also being explored. It is researched as a carrier for active pharmaceutical ingredients (APIs) in topical formulations. evitachem.com One study compared its effects to other vehicles on the flux of drugs across excised human skin. The research found that this compound enhanced the flux of the hydrophilic drug caffeine, demonstrating its potential in transdermal drug delivery systems. researchgate.net

A more specialized and emerging application is in the field of industrial lubricants. A patent for extreme pressure lubricant additives identified this compound as a suitable polyester (B1180765) base fluid. google.com This suggests its utility in formulating synthetic lubricants designed for high-performance applications. Additionally, it has been noted for its function as a plasticizer, which can improve the flexibility and durability of polymers. evitachem.com

Table 2: Researched Industrial Applications of this compound

| Industry | Application/Function | Key Research Finding | Citations |

|---|---|---|---|

| Cosmetics | Skin-conditioning agent (emollient, occlusive), viscosity controller. | Used in moisturizers, makeup, and fragrances to improve texture and prevent moisture loss. | cir-safety.orgnih.govatamanchemicals.com |

| Cosmetics / Pharmaceuticals | Dermal Penetration Enhancer | Shown to increase the skin penetration of other chemicals and active ingredients. | cir-safety.orgatamanchemicals.comgrafiati.com |

| Pharmaceuticals | Carrier for Topical Drugs | Research indicates it enhances the flux of hydrophilic drugs (e.g., caffeine) across human skin. | evitachem.comresearchgate.net |

| Lubricants | Polyester Base Fluid | Identified in patent literature as a base fluid for extreme pressure lubricant formulations. | google.com |

| Polymers | Plasticizer | Functions as a plasticizer to increase the flexibility and durability of plastics. | evitachem.com |

Regulatory Science and Methodological Approaches in Chemical Safety Assessment

Scientific Basis of Regulatory Reviews for Propylene (B89431) Glycol Esters

The safety assessment of propylene glycol esters, including propylene glycol dipelargonate, is founded on a comprehensive evaluation of available scientific data. Regulatory bodies and expert panels rely on a weight-of-evidence approach, considering all relevant toxicological endpoints.

Methodologies of Expert Panels (e.g., CIR Expert Panel)

Expert panels, such as the Cosmetic Ingredient Review (CIR) Expert Panel, play a crucial role in assessing the safety of cosmetic ingredients. cosmeticsinfo.orgwomensvoices.org Established in 1976 and funded by the Personal Care Products Council (PCPC), the CIR operates independently to review and assess the safety of ingredients used in cosmetics. cosmeticsinfo.orgzmuni.com The panel is composed of publicly nominated, world-renowned scientists and physicians with expertise in fields like dermatology, toxicology, and pharmacology. cosmeticsinfo.org

The CIR's review process is transparent and involves several key steps:

Data Compilation: CIR staff conduct extensive literature searches to gather published and unpublished scientific data on an ingredient. cosmeticsinfo.orgcir-safety.org

Open Meetings: The Expert Panel convenes public meetings to review the data and discuss any safety concerns. cosmeticsinfo.org Representatives from the U.S. Food and Drug Administration (FDA) and the Consumer Federation of America (CFA) serve as non-voting liaisons. cosmeticsinfo.org

Data Sufficiency: If the available data are insufficient to make a safety determination, the panel issues a call for additional information. cir-safety.org

Publication: The final safety assessments are published in the peer-reviewed International Journal of Toxicology. cosmeticsinfo.orgzmuni.com

"Read-Across" Approaches in Toxicological Assessment

In instances where toxicological data for a specific chemical like this compound are limited, regulatory bodies and expert panels often employ a "read-across" approach. cir-safety.org This scientifically accepted method involves using data from structurally and metabolically similar chemicals (analogues) to predict the toxicity of the substance . researchgate.neteuropa.eu

The justification for using a read-across approach for propylene glycol esters lies in their shared metabolic pathways. researchgate.net These esters are typically hydrolyzed in the body to propylene glycol and the corresponding fatty acid, both of which have well-established toxicological profiles. regulations.gov The similar structure, properties, and functions of these ingredients allow for the grouping and use of available toxicological data to assess the safety of the entire group. cir-safety.org

This approach is considered a valid scientific tool for filling data gaps and avoiding unnecessary animal testing. researchgate.net However, the appropriateness of a read-across is carefully evaluated on a case-by-case basis, as small structural differences can sometimes lead to significant differences in toxicity. ecetoc.org

Global Regulatory Frameworks and Chemical Inventories

The regulation of this compound and related esters is managed through various international frameworks and national chemical inventories.

European Chemicals Agency (ECHA) Registration and Classification

In the European Union, manufacturers and importers of chemical substances in quantities of one tonne or more per year must register them with the European Chemicals Agency (ECHA) under the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation. ecomundo.eudguv.de This process requires the submission of a technical dossier containing data on the substance's properties and risk management measures. dguv.de

This compound is registered with ECHA and has the EC number 255-350-9. nih.govwikidata.org According to the information provided in the ECHA C&L Inventory, the substance does not meet the criteria for classification as hazardous. nih.gov

U.S. FDA Regulations and GRAS Status for Related Propylene Glycols

In the United States, the Food and Drug Administration (FDA) regulates ingredients used in food, drugs, and cosmetics. For food additives, the FDA maintains a list of substances that are "Generally Recognized as Safe" (GRAS). europa.euconsensus.app Propylene glycol is listed as a GRAS substance for use in food. europa.euwikipedia.orgepa.gov This status is based on a long history of safe use and scientific evidence demonstrating a lack of harm at intended levels of consumption. wikipedia.orgepa.gov

Propylene glycol mono- and diesters of fats and fatty acids are also approved as food additives for use as emulsifiers and stabilizers under 21 CFR 172.856. regulations.govfda.gov While this compound itself is not explicitly listed as GRAS for direct food addition, its components—propylene glycol and pelargonic acid (a fatty acid)—have established safety profiles. regulations.gov In cosmetics, the safety of propylene glycol esters is assessed by the CIR Expert Panel. cir-safety.org

Australian and New Zealand Regulatory Contexts

Australia: Industrial chemicals in Australia are regulated under the Australian Industrial Chemicals Introduction Scheme (AICIS) and listed on the Australian Inventory of Industrial Chemicals (AIIC). amsa.gov.auul.comchemradar.com this compound is listed on the AIIC, meaning it can be manufactured or imported for industrial use in Australia. nih.gov The AIIC contains over 40,000 chemicals and distinguishes new chemicals from existing ones. amsa.gov.auchemradar.com